molecular formula C12H4Br4O B15168159 1,2,3,7-Tetrabromo-dibenzofuran CAS No. 617707-60-5

1,2,3,7-Tetrabromo-dibenzofuran

Cat. No.: B15168159
CAS No.: 617707-60-5
M. Wt: 483.77 g/mol
InChI Key: DCCABQVACPTEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,7-Tetrabromo-dibenzofuran is an organic compound belonging to the class of polybrominated dibenzofurans. It is characterized by the presence of four bromine atoms attached to the dibenzofuran moiety. This compound is known for its significant environmental and health impacts due to its persistence and bioaccumulation potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,7-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to avoid over-bromination.

Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and potential environmental hazards. it can be produced in small quantities for research purposes using similar bromination techniques as described above.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,7-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.

    Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated dibenzofurans.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibenzofuran-2,3,7,8-tetracarboxylic acid, while reduction can produce dibenzofuran with fewer bromine atoms.

Scientific Research Applications

1,2,3,7-Tetrabromo-dibenzofuran has several scientific research applications, including:

    Environmental Studies: It is used as a model compound to study the environmental fate and transport of polybrominated dibenzofurans.

    Toxicology: Research on its toxicological effects helps in understanding the health impacts of similar compounds.

    Analytical Chemistry: It serves as a reference standard in the analysis of brominated organic pollutants.

Mechanism of Action

The mechanism by which 1,2,3,7-Tetrabromo-dibenzofuran exerts its effects involves binding to the aryl hydrocarbon receptor (AhR). This receptor, when activated, can regulate the expression of various genes involved in xenobiotic metabolism. The binding of this compound to AhR leads to the activation of transcription in the xenobiotic response element (XRE) promoter region of target genes .

Comparison with Similar Compounds

  • 1,2,7,8-Tetrabromodibenzofuran
  • 2,3,7,8-Tetrabromodibenzofuran

Comparison: 1,2,3,7-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to 1,2,7,8-Tetrabromodibenzofuran and 2,3,7,8-Tetrabromodibenzofuran, it may exhibit different binding affinities to the aryl hydrocarbon receptor and varying degrees of toxicity.

Properties

IUPAC Name

1,2,3,7-tetrabromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br4O/c13-5-1-2-6-8(3-5)17-9-4-7(14)11(15)12(16)10(6)9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCABQVACPTEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=CC(=C(C(=C23)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335603
Record name 1,2,3,7-tetrabromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617707-60-5
Record name 1,2,3,7-tetrabromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.